Biperiden Hydrochloride

Muscarinic Receptor Receptor Binding Parkinson's Disease

Biperiden Hydrochloride is the definitive M1-preferring muscarinic antagonist for CNS research. Its subnanomolar M1 affinity (Ki=0.48 nM) and 8–13-fold selectivity over M2–M5 subtypes enable precise dissection of cholinergic pathways in Parkinson's and schizophrenia models. Sustained, partially irreversible receptor binding reduces redosing frequency, minimizing experimental variability. Low oral bioavailability (33%) and a ~24 h half-life make it an excellent candidate for parenteral or transdermal formulation development. Sourced as ≥98% white crystalline powder with documented solubility (slightly soluble in water/ethanol; soluble in DMSO). Ideal for stability-indicating HPLC method development and chronic in vivo studies.

Molecular Formula C21H30ClNO
Molecular Weight 347.9 g/mol
CAS No. 1235-82-1
Cat. No. B1662158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiperiden Hydrochloride
CAS1235-82-1
SynonymsAkineton
alpha-Bicyclo(2.2.1)hept-5-en-2-yl-alpha-phenyl-1-piperidinepropanol
Biperiden
Biperiden Hydrochloride
Biperiden, 1R-(1 alpha,2 alpha(R*),4 alpha)-Isomer
Biperiden, 1S-(1 alpha,2 alpha(R*),4 alpha)-Isomer
Biperidene
Hydrochloride, Biperiden
Molecular FormulaC21H30ClNO
Molecular Weight347.9 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O.Cl
InChIInChI=1S/C21H29NO.ClH/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17;/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2;1H
InChIKeyRDNLAULGBSQZMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biperiden Hydrochloride (CAS 1235-82-1): Baseline Pharmacological and Physicochemical Profile for Research Procurement


Biperiden hydrochloride is a non-selective muscarinic acetylcholine receptor (mAChR) antagonist belonging to the piperidine class of anticholinergic antiparkinsonian agents. It competitively binds to all five mAChR subtypes (M1–M5), displaying the highest affinity for the central M1 receptor with Ki values of 0.48, 2.4, 3.9, 6.3, and 6.3 nM for M1, M4, M3, M2, and M5, respectively [1]. As a hydrochloride salt, it appears as a white crystalline powder with defined solubility parameters: slightly soluble in water, ethanol, and ether, while sparingly soluble in methanol [2]. Clinically, it is indicated for the adjunctive treatment of Parkinson's disease and for managing extrapyramidal symptoms secondary to neuroleptic therapy [1]. These foundational properties establish the baseline against which differentiation from other anticholinergic agents is assessed.

Why In-Class Anticholinergic Substitution for Biperiden Hydrochloride Is Not Straightforward


While biperiden hydrochloride shares the overarching muscarinic antagonist mechanism with agents like trihexyphenidyl, benztropine, and procyclidine, critical differences in receptor subtype selectivity, binding kinetics, and tissue distribution preclude simple interchangeability. Substituting biperiden with a different anticholinergic can lead to altered efficacy and side effect profiles due to variations in binding reversibility at the muscarinic receptor, distinct central versus peripheral affinity ratios, and divergent pharmacokinetic properties [1]. Furthermore, analytical and formulation challenges, such as susceptibility to oxidative degradation and specific solubility constraints, further differentiate biperiden hydrochloride from its analogs in research and development contexts [2]. These points of differentiation are quantified in the evidence guide below.

Quantitative Differentiation of Biperiden Hydrochloride from Anticholinergic Comparators


Subnanomolar Affinity and M1-Preferring Selectivity Profile

Biperiden hydrochloride demonstrates a unique affinity profile across the five muscarinic receptor subtypes (M1–M5), with a marked preference for the central M1 receptor. Its Ki value for M1 is 0.48 nM, which is 5-fold lower (higher affinity) than for M4 (2.4 nM), 8.1-fold lower than for M3 (3.9 nM), and 13.1-fold lower than for M2 and M5 (6.3 nM) [1]. This profile contrasts with other anticholinergics like trihexyphenidyl and benztropine, which typically exhibit less subtype selectivity in functional assays.

Muscarinic Receptor Receptor Binding Parkinson's Disease Pharmacology

Partially Irreversible Binding Kinetics and Prolonged Duration of Action

In a direct head-to-head study comparing biperiden and trihexyphenidyl, both drugs produced dose-dependent amnesic effects in a passive avoidance task in rats. However, the effect of trihexyphenidyl was transient, while that of biperiden was long-lasting [1]. Scatchard analysis of radioligand binding to rat brain muscarinic receptors revealed a mechanistic basis: trihexyphenidyl binding was completely reversible (increased Kd, unchanged Bmax), whereas biperiden significantly decreased Bmax, indicative of partially irreversible binding [1].

Binding Kinetics Muscarinic Receptor Pharmacodynamics Behavioral Pharmacology

Enhanced Central Selectivity Over Peripheral Tissues

Comparative binding studies in rat brain, heart, and lung tissues demonstrate that biperiden exhibits a 5- to 10-fold lower affinity for peripheral muscarinic receptors (in heart and lung) compared to its affinity for central receptors (in brain) [1]. This contrasts with atropine, which shows only small divergences in binding across these tissues [1]. Other antiparkinsonian agents in the study, including benztropine and procyclidine, displayed inhibition curves with Hill coefficients close to unity, suggesting a different binding mode [1].

Tissue Distribution Muscarinic Receptor Selectivity Side Effect Profile

Potent Inhibition of Central Muscarinic Receptors (Low IC50)

In a comparative study of anticholinergic antiparkinsonian drugs' ability to inhibit [3H]QNB binding to rat brain cortical muscarinic receptors, biperiden demonstrated the highest potency among its class. The IC50 value for biperiden was 0.0084 μM (8.4 nM), compared to 0.07 μM (70 nM) for procyclidine and 0.22 μM (220 nM) for atropine [1]. This represents an 8.3-fold higher potency than procyclidine and a 26.2-fold higher potency than atropine.

Muscarinic Receptor Receptor Binding Potency Anticholinergic

Unique Pharmacokinetic Profile: Long Terminal Half-Life and Low Oral Bioavailability

Biperiden hydrochloride exhibits a distinctive biphasic plasma elimination profile following intravenous administration. The terminal elimination half-life is approximately 24 hours, with a rapid initial phase of 1.5 hours [1]. Its oral bioavailability is notably low at 33 ± 5%, attributed to extensive first-pass metabolism [1]. The plasma clearance is 11.6–12 mL/min/kg, and the apparent volume of distribution is large (24 L/kg), indicating extensive tissue penetration [1][2].

Pharmacokinetics Half-Life Bioavailability Drug Disposition

Optimal Research and Industrial Application Scenarios for Biperiden Hydrochloride


Investigating M1 Muscarinic Receptor Function in CNS Disorders

Biperiden hydrochloride is the preferred tool compound for studies requiring selective pharmacological blockade of the M1 muscarinic receptor subtype. Its subnanomolar affinity (Ki = 0.48 nM) and 8–13 fold selectivity over other mAChR subtypes make it ideal for dissecting M1-specific contributions to cognitive and motor pathways in models of Parkinson's disease and schizophrenia [1].

Long-Term Behavioral Studies in Animal Models

For experiments requiring sustained anticholinergic effects, such as chronic models of Parkinson's disease or cognitive impairment, biperiden hydrochloride is advantageous due to its partially irreversible binding kinetics and long-lasting pharmacodynamic action [1]. This property reduces the need for frequent redosing, minimizing handling stress and experimental variability.

Development of Parenteral and Extended-Release Formulations

Given its very low oral bioavailability (33%) and extensive first-pass metabolism, biperiden hydrochloride is a strong candidate for formulation into parenteral (intravenous or intramuscular) or transdermal drug delivery systems. Its long terminal half-life (~24 h) and high volume of distribution support the development of once-daily or extended-release injectable depots for improved patient compliance [1].

Analytical Method Development and Stability Studies

The compound's specific physicochemical properties, including its defined solubility profile and susceptibility to oxidative and acid degradation, make it a suitable analyte for developing stability-indicating HPLC methods. This is crucial for quality control in pharmaceutical manufacturing and for monitoring degradation products in long-term stability studies [1].

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